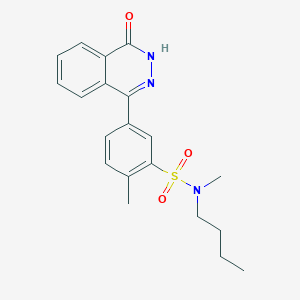
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Overview
Description
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Phthalazine Moiety: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Sulfonamide Formation: The phthalazine derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Alkylation: The final step involves the alkylation of the sulfonamide with N-butyl and N,2-dimethyl groups using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The phthalazine moiety may also play a role in binding to specific receptors or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N,2-dimethylbenzenesulfonamide: Lacks the phthalazine moiety, making it less complex.
N-butyl-N,2-dimethyl-5-(4-oxo-1-phthalazinyl)benzenesulfonamide: Similar structure but with different substitution patterns.
Uniqueness
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is unique due to the presence of both the phthalazine and sulfonamide groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-butyl-N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-5-12-23(3)27(25,26)18-13-15(11-10-14(18)2)19-16-8-6-7-9-17(16)20(24)22-21-19/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVVPBZRPUDJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















